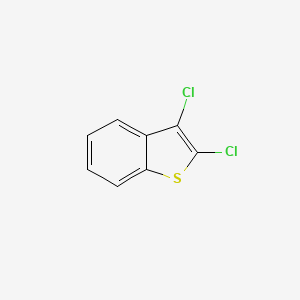

2,3-Dichloro-1-benzothiophene

描述

Structure

3D Structure

属性

IUPAC Name |

2,3-dichloro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKJNFZJNNOLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201327 | |

| Record name | Benzo(b)thiophene, 2,3-dichloro- (8CI,9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5323-97-7 | |

| Record name | 2,3-Dichlorobenzo[b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5323-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorothianaphthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005323977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichlorothianaphthene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo(b)thiophene, 2,3-dichloro- (8CI,9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DICHLOROTHIANAPHTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9QQ928YQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Mechanistic Investigations of 2,3 Dichloro 1 Benzothiophene

Electrophilic Aromatic Substitution Reactivity of the Benzothiophene (B83047) System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. The reactivity of the benzothiophene core is influenced by the electron-donating nature of the sulfur atom, which activates the ring system towards electrophiles compared to benzene (B151609).

Positional Regioselectivity Analysis (e.g., C-3 vs. C-2)

In the parent benzothiophene molecule, electrophilic attack occurs preferentially on the thiophene (B33073) ring rather than the benzene ring. The primary sites of reaction are the C-2 and C-3 positions. Functionalization at the C-3 position is markedly more challenging than at C-2 due to issues of regioselectivity. le.ac.uk The preference for attack at C-3 over C-2 can be explained by examining the stability of the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. Attack at C-3 results in a more stable intermediate where the positive charge is better delocalized without disrupting the benzene ring's aromaticity.

For 2,3-dichloro-1-benzothiophene, the C-2 and C-3 positions are blocked by chlorine atoms. Consequently, electrophilic aromatic substitution must occur on the benzene portion of the molecule (positions C-4, C-5, C-6, and C-7). The regiochemical outcome is determined by the combined directing effects of the fused thiophene ring and the two chlorine substituents.

The sulfur atom of the thiophene ring directs incoming electrophiles to its ortho and para positions, which correspond to C-2, C-7, C-4, and C-6. Halogens, like chlorine, are deactivating groups due to their inductive electron withdrawal but are ortho-, para-directors because of resonance electron donation. The directing effects on the benzene ring are summarized below.

| Substituent | Activating/Deactivating | Directing Effect on Benzene Ring |

| Fused Thiophene Ring | Activating | Ortho, Para (C-4, C-6, C-7) |

| C-2 Chlorine | Deactivating | Ortho, Para (C-4, C-7) |

| C-3 Chlorine | Deactivating | Ortho, Para (C-4, C-5) |

Based on the convergence of these directing effects, electrophilic attack is most likely to occur at the C-4 and C-7 positions of the this compound system.

Nucleophilic Reactivity and Reaction Pathways

Aromatic rings that are substituted with electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile displaces a leaving group on the aromatic ring. For this compound, the chlorine atoms can act as leaving groups.

The SNAr mechanism typically proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub

Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substitution product. pressbooks.pub

The rate of this reaction is enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they help to stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.compressbooks.pub In this compound, the benzothiophene nucleus itself is not strongly electron-withdrawing. Therefore, SNAr reactions on this substrate generally require highly reactive nucleophiles (e.g., alkoxides, amides) and may necessitate elevated temperatures to proceed efficiently. The two chlorine atoms at C-2 and C-3 offer the possibility for either mono- or di-substitution, depending on the reaction conditions and the stoichiometry of the nucleophile used.

Organometallic Chemistry and Metalation Studies

The formation of organometallic derivatives of this compound is a key strategy for further functionalization. The two primary methods for generating such species from an aryl halide are direct deprotonation (metalation) and metal-halogen exchange.

Regioselective Deprotonation

Regioselective deprotonation, or metalation, involves the removal of an acidic proton from the aromatic ring by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). wikipedia.org In the case of this compound, the available protons are on the benzene ring at positions C-4, C-5, C-6, and C-7. The acidity of these protons is influenced by the electronic effects of the sulfur heteroatom and the chlorine substituents. The sulfur atom tends to acidify the adjacent C-7 proton. Therefore, treatment with a strong base is expected to selectively remove the proton at the C-7 position, generating a 7-lithio-2,3-dichloro-1-benzothiophene intermediate that can then be trapped with various electrophiles.

Metal-Halogen Exchange Dynamics

Metal-halogen exchange is a fundamental reaction that converts an organic halide into an organometallic compound. wikipedia.org This reaction is particularly common with organolithium reagents. The rate of exchange is dependent on the halogen, following the general trend I > Br > Cl. wikipedia.org For this compound, the exchange of a chlorine atom for lithium is possible but generally slower than for the corresponding bromo or iodo derivatives.

A critical consideration is the competition between deprotonation and metal-halogen exchange. The outcome is often determined by kinetics and reaction temperature.

| Reaction Pathway | Favored Conditions | Rationale |

| Deprotonation | Higher temperatures, presence of a directing group, highly acidic proton. | This pathway is thermodynamically driven if a stable carbanion is formed. |

| Metal-Halogen Exchange | Very low temperatures (-78 °C or lower), less acidic protons. | The exchange reaction often has a lower activation energy and is kinetically favored at low temperatures. stackexchange.com |

For this compound, performing the reaction at very low temperatures would likely favor metal-halogen exchange over deprotonation of the benzene ring protons. stackexchange.com There may also be regioselectivity between the C-2 and C-3 chlorine atoms due to their different electronic and steric environments, potentially allowing for the selective formation of either the 2-lithio or 3-lithio intermediate under carefully controlled conditions.

Catalytic Transformations Involving this compound

The chlorine substituents on this compound serve as handles for various catalytic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond. This is often the rate-determining step. thermofishersci.in

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center. thermofishersci.in

Reductive Elimination: The two organic groups on the palladium center couple, forming the final product and regenerating the palladium(0) catalyst. thermofishersci.in

| Reaction Type | Typical Reagents | Catalyst System (Example) | Product Type |

| Suzuki Coupling | Aryl- or Vinyl-boronic acid/ester, Base (e.g., K₂CO₃) | Pd(PPh₃)₄ | Biaryl or Vinyl derivative |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Ketone, Biaryl, etc. |

| Heck Coupling | Alkene, Base (e.g., Et₃N) | Pd(OAc)₂, PPh₃ | Substituted Alkene |

| Buchwald-Hartwig Amination | Amine, Base (e.g., NaOt-Bu) | Pd₂(dba)₃, Ligand (e.g., XPhos) | Aryl Amine |

Given the presence of two chlorine atoms, sequential or regioselective cross-coupling reactions are feasible on this compound, providing a pathway to complex, differentially substituted benzothiophene derivatives.

Another significant catalytic transformation is hydrogenation. The benzothiophene ring can be selectively reduced using various catalysts. For instance, hydrogenation in the presence of a palladium sulfide catalyst can yield 2,3-dihydrobenzothiophene. researchgate.net Ruthenium-based catalysts have also been employed for the hydrogenation of substituted benzothiophenes. acs.orgthaiscience.info This transformation reduces the thiophene double bond, leading to the saturated 2,3-dihydrobenzothiophene core structure.

Kinetic and Mechanistic Studies of Hydrogenation (e.g., Ruthenium-Catalyzed)

The hydrogenation of benzothiophenes is a critical process, particularly in the context of hydrodesulfurization in the fuel industry. Kinetic and mechanistic studies of benzothiophene hydrogenation, often employing transition metal catalysts like ruthenium complexes, shed light on the reaction pathways and intermediates involved.

A study on the hydrogenation of benzothiophene using tris(triphenylphosphine)ruthenium(II) dichloride, (PPh3)3RuCl2, as a catalyst in toluene at 150°C revealed that the reaction follows the rate law r = kcat[cat][H2]. thaiscience.info This indicates that the reaction rate is dependent on both the catalyst concentration and the hydrogen pressure. The large negative values of the entropy of activation (ΔS#) suggest a highly ordered transition state, characteristic of significant bond formation. thaiscience.info The primary products of this catalytic reaction, conducted at 200-250°C and a hydrogen pressure of 30 bar, were identified as dihydrobenzothiophene and ethylbenzene. thaiscience.info The proposed mechanism involves hydrogenation of the thiophene ring prior to the hydrogenolysis of the carbon-sulfur bond. thaiscience.info

The choice of solvent can significantly impact the reaction rate. Poorly coordinating solvents like toluene are assumed to have no effect on the rate, whereas coordinating solvents such as 2-methoxyethanol can slow down the reaction by competing with the benzothiophene substrate for the catalyst's vacant coordination sites. thaiscience.info

Table 1: Kinetic Parameters for the Hydrogenation of Benzothiophene

| Parameter | Value | Conditions |

| Rate Law | r = kcat[cat][H2] | (PPh3)3RuCl2 catalyst, Toluene, 150°C |

| Activation Energy (Ea) | Not explicitly stated | - |

| Entropy of Activation (ΔS#) | Large negative values | - |

C-H Arylation Mechanisms (e.g., Palladium-Catalyzed Hydride Relay Exchange)

Palladium-catalyzed C-H arylation has emerged as a powerful tool for the direct functionalization of heteroaromatic compounds. Mechanistic studies, often supported by density functional theory (DFT) calculations, are crucial for understanding the regioselectivity and efficiency of these reactions.

For the heterocyclic C-H arylation of benzothiophene catalyzed by Palladium(II) acetate (Pd(OAc)2) complexes, a novel "hydride relay exchange" mechanism has been proposed, which differs from traditional Heck-type, concerted metalation-deprotonation (CMD), and electrophilic aromatic substitution (SEAr) mechanisms. nih.govacs.org This mechanism involves two redox processes between Pd(II) and Pd(0) species to achieve regioselective C-H activation. nih.govacs.org The proposed catalytic species is the Pd(0)L2(PhI) complex, where L represents an acetic acid ligand. nih.govacs.org

Computational results indicate that the hydride relay exchange mechanism is more favorable than other proposed pathways. nih.govacs.org A key finding from these studies is the origin of regioselectivity. For benzothiophene, the β-C-H arylation products are favored, a result that aligns well with experimental observations. nih.govacs.org

Table 2: Proposed Mechanistic Steps in Hydride Relay Exchange for C-H Arylation

| Step | Description |

| 1 | Formation of the active Pd(0)L2(PhI) catalytic species. |

| 2 | Coordination of the benzothiophene to the palladium complex. |

| 3 | Regioselective C-H activation involving a hydride relay between the substrate and the catalyst. |

| 4 | Reductive elimination to form the arylated product and regenerate the Pd(0) species. |

Tandem Radical Addition-Cyclization Mechanistic Insights

Radical reactions offer unique pathways for the construction of complex molecular architectures. Tandem radical addition-cyclization reactions involving benzothiophene derivatives provide access to novel heterocyclic systems.

Mechanistic insights into these reactions often come from computational studies and experimental data. For instance, in copper-catalyzed radical-relay reactions, the formation and functionalization of organic radicals are key steps. nih.gov Three primary pathways for the functionalization of a carbon-centered radical by a Cu(II) species have been considered:

Radical-Polar Crossover (RPC): Oxidation of the radical by Cu(II) to form a carbocation, which is then trapped by a nucleophile. nih.gov

Organometallic Pathway: Radical addition to Cu(II) to form a Cu(III) organometallic complex, followed by reductive elimination. nih.gov

Direct Radical Addition: Direct addition of the radical to a copper-bound nucleophile. nih.gov

The preferred mechanism is dependent on the ligands bound to the copper catalyst. For example, a cyanide ligand can favor the inner-sphere radical-functionalization mechanism. nih.gov These mechanistic understandings are crucial for developing highly selective and efficient C-H functionalization reactions. nih.gov

Rearrangement Reactions (e.g., Halogen Dance)

Rearrangement reactions provide a means to alter the substitution pattern of a molecule, often leading to isomers that are difficult to synthesize directly. The "halogen dance" is a notable rearrangement reaction where a halogen atom and a lithium atom exchange positions on an aromatic ring. kobe-u.ac.jp

This reaction is well-documented for thiophenes. For instance, 2,5-dibromothiophene can be converted to 2,4-dibromothiophene, where the different reactivities of the α- and β-bromo groups can be exploited for further functionalization. kobe-u.ac.jp The halogen dance reaction of 2,3-dibromothiophene has also been studied. researchgate.net The mechanism of the halogen dance involves the formation of halogenated aryllithium species. kobe-u.ac.jp The thermodynamic stability of the resulting organolithium intermediates often dictates the final product distribution. For example, in some pyrrole systems, the 2,4-dibromopyrrolyllithium is thermodynamically more stable than the 2,3-dibromopyrrolyllithium. kobe-u.ac.jp

While the specific halogen dance of this compound is not extensively detailed in the provided search results, the principles observed in related bromothiophenes and other halogenated heterocycles are applicable. The reaction would likely proceed through a lithiated intermediate, with the final position of the chlorine atoms being influenced by the thermodynamic stability of the possible organolithium species.

Cycloaddition Reactions and Their Products

Cycloaddition reactions are powerful methods for the construction of cyclic compounds. Benzothiophenes and their derivatives can participate in various cycloaddition reactions, acting as either the diene or the dienophile, to yield a range of polycyclic and heterocyclic products.

For example, 1,3-dipolar cycloaddition reactions of 3,5-dichloro-2,4,6-trimethylbenzonitrile oxide with benzothiophene lead to the formation of both possible regioisomeric adducts. rsc.org In [4+2] cycloaddition reactions, benzo[b]thiophene S-oxides can function as the diene component. researchgate.net The reactivity and the products of these reactions are influenced by the nature of the substituents on the benzothiophene ring and the reaction partner.

The cycloaddition of benzo[b]thiophene S,S-dioxide with various dienophiles has also been explored. For instance, its reaction with tetraarylthiophene S-oxides results in the formation of tetraaryldibenzothiophene S,S-dioxides. researchgate.net These reactions provide a route to complex, multi-substituted dibenzothiophene derivatives. researchgate.net

Table 3: Examples of Cycloaddition Reactions Involving Benzothiophene Derivatives

| Reaction Type | Benzothiophene Derivative | Reactant | Product Type |

| 1,3-Dipolar Cycloaddition | Benzothiophene | 3,5-Dichloro-2,4,6-trimethylbenzonitrile oxide | Isoxazoline-fused benzothiophenes |

| [4+2] Cycloaddition | Benzo[b]thiophene S-oxide | Alkenes/Alkynes | Polycyclic sulfur-containing compounds |

| [4+2] Cycloaddition | Benzo[b]thiophene S,S-dioxide | Tetraarylthiophene S-oxide | Tetraaryldibenzothiophene S,S-dioxide |

Advanced Spectroscopic Characterization of 2,3 Dichloro 1 Benzothiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For 2,3-Dichloro-1-benzothiophene, both proton (¹H) and carbon-13 (¹³C) NMR studies are crucial for confirming its structure.

High-Resolution ¹H NMR Analysis

Table 1: Representative ¹H NMR Data for a 2,3-Dichlorinated Benzothiophene (B83047) Derivative (Data for 2-chloromethyl-3-chlorobenzo[b]thiophene)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.80 | m | Aromatic Protons |

| 7.49–7.41 | m | Aromatic Protons |

| 4.91 | s | -CH₂Cl |

Note: 'm' denotes a multiplet and 's' denotes a singlet.

¹³C NMR Spectroscopic Investigations

Similarly, ¹³C NMR spectroscopy is vital for identifying all carbon atoms in the molecule. Although direct experimental data for this compound is scarce, the analysis of its derivatives offers a predictive framework for its carbon chemical shifts. The carbon atoms of the benzothiophene core and any substituents would exhibit distinct signals, allowing for a complete structural assignment.

Table 2: Representative ¹³C NMR Data for a 2,3-Dichlorinated Benzothiophene Derivative (Data for 2-chloromethyl-3-chlorobenzo[b]thiophene)

| Chemical Shift (δ) ppm | Assignment |

| 137.45 | Aromatic Carbon |

| 136.20 | Aromatic Carbon |

| 133.22 | Aromatic Carbon |

| 126.27 | Aromatic Carbon |

| 125.26 | Aromatic Carbon |

| 122.74 | Aromatic Carbon |

| 122.41 | Aromatic Carbon |

| 120.90 | Aromatic Carbon |

| 38.07 | -CH₂Cl |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-resolution mass spectrometry is critical for confirming the elemental composition of this compound. The precise mass measurement allows for the unambiguous determination of its molecular formula, C₈H₄Cl₂S. While specific experimental HRMS data for the parent compound is not detailed in the available literature, data for derivatives like 2-chloromethyl-3-chlorobenzo[b]thiophene demonstrates the utility of this technique. For this derivative, the calculated mass for the molecular ion is compared to the experimentally obtained mass, confirming its elemental composition.

Infrared (IR) Spectroscopy for Vibrational Analysis

Table 3: Representative IR Data for a 2,3-Dichlorinated Benzothiophene Derivative (Data for 2-chloromethyl-3-chlorobenzo[b]thiophene)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3063, 3018 | Aromatic C-H Stretch |

| 2917, 2849 | -CH₂ Stretch |

| 1533 | C=C Aromatic Ring Stretch |

Electronic Spectroscopy

Electronic spectroscopy, typically utilizing ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The absorption of UV-Vis radiation by this compound would be expected to correspond to π → π* transitions within the conjugated benzothiophene system. The specific wavelengths of maximum absorption (λmax) would be characteristic of its electronic structure. Although specific experimental UV-Vis data for this compound was not found, the study of benzothiophene derivatives in general indicates that they absorb in the UV region of the electromagnetic spectrum.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores.

For benzothiophene and its derivatives, the UV-Vis spectrum is governed by π-π* transitions within the aromatic system. The fusion of the benzene (B151609) and thiophene (B33073) rings creates an extended π-conjugated system, which typically results in absorption bands in the UV region. The position, intensity, and fine structure of these absorption bands are sensitive to the nature and position of substituents on the benzothiophene core.

While general studies on the UV spectra of thiophene derivatives have been conducted, specific experimental UV-Vis absorption data for this compound, such as its maximum absorption wavelengths (λmax) and corresponding molar extinction coefficients (ε), are not extensively detailed in readily available scientific literature. Such data would be valuable for understanding how the presence of two chlorine atoms at the 2 and 3 positions influences the electronic properties of the benzothiophene scaffold.

Photoluminescence (PL) and Emission Spectroscopy

Photoluminescence (PL) spectroscopy is a powerful method for investigating the electronic de-excitation processes of a molecule after it has absorbed light. It encompasses two main phenomena: fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state). The emission spectrum provides information about the energy levels of the excited states and the efficiency of the radiative decay pathways.

Benzothiophene itself is known to be emissive, and its photoluminescent properties are often modulated in its derivatives for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The introduction of substituents can alter the emission wavelength, quantum yield, and lifetime of the excited state.

However, specific experimental photoluminescence and emission spectroscopy data for this compound are not prominently reported in the scientific literature. A detailed study of its fluorescence and phosphorescence characteristics would be necessary to fully characterize its excited-state behavior and to assess its potential for optoelectronic applications. Such an investigation would involve measuring its emission and excitation spectra, determining its photoluminescence quantum yield, and analyzing its excited-state lifetime.

X-ray Crystallography

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to deduce the crystal structure, including bond lengths, bond angles, and intermolecular interactions.

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. iucr.org The compound crystallizes in the monoclinic system with the space group P2₁/c. iucr.org The analysis of the diffraction data provided the precise dimensions of the unit cell and the arrangement of the molecules within it.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₄Cl₂S |

| Molecular Weight | 203.1 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 3.89(1) Å |

| b | 14.97(2) Å |

| c | 14.21(4) Å |

| β | 92.0(2)° |

| Volume | 827.0 ų |

| Z | 4 |

The arrangement of molecules in the crystal lattice, known as crystal packing, is determined by a variety of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and in some cases, hydrogen bonding or halogen bonding. These interactions play a crucial role in the physical properties of the material.

For many benzothiophene derivatives, a common packing motif is the "herringbone" arrangement, where molecules pack in a way that minimizes steric hindrance and maximizes attractive intermolecular forces. While the detailed analysis of the intermolecular interactions for this compound is not extensively described in the available literature, the crystallographic data provides the foundation for such an analysis. The relative orientation of the molecules within the unit cell can be used to identify short contacts between atoms of neighboring molecules, which would indicate the presence of significant intermolecular forces that stabilize the crystal structure.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry (CV), are employed to study the redox properties of a compound, that is, its ability to be oxidized (lose electrons) or reduced (gain electrons). In a CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte.

For conjugated organic molecules like benzothiophene derivatives, CV is a valuable tool for determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The oxidation potential is related to the HOMO energy level, while the reduction potential is related to the LUMO energy level. This information is critical for the design and evaluation of materials for organic electronic devices.

Computational Chemistry and Theoretical Studies of 2,3 Dichloro 1 Benzothiophene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No specific DFT studies on 2,3-dichloro-1-benzothiophene were found.

Molecular Geometry Optimization and Conformational Analysis

Data regarding the optimized bond lengths, bond angles, and dihedral angles for this compound are not available in the searched literature.

Electronic Structure Theory and Analysis

Frontier Molecular Orbital (FMO) Analysis

A quantitative analysis of the frontier molecular orbitals for this compound has not been published.

Highest Occupied Molecular Orbital (HOMO) Energies and Spatial Distributions

The specific energy value (typically in electron volts, eV) and the visual representation of the HOMO for this compound are not documented.

Lowest Unoccupied Molecular Orbital (LUMO) Energies and Spatial Distributions

The specific energy value and spatial distribution of the LUMO for this compound are not available.

HOMO-LUMO Energy Gaps and Their Significance

Without HOMO and LUMO energy values, the HOMO-LUMO energy gap for this compound cannot be calculated or discussed in terms of its chemical reactivity and kinetic stability.

Future research employing these computational methods would be necessary to elucidate the fundamental electronic and structural properties of this compound.

Charge Distribution and Bonding Analysis (e.g., Hirshfeld, Natural Bond Orbital - NBO)

No specific studies detailing Hirshfeld surface analysis or Natural Bond Orbital (NBO) analysis for this compound were found. These analyses are crucial for understanding intermolecular interactions, charge distribution, and the nature of chemical bonds within a molecule. While Hirshfeld and NBO analyses have been performed on other dichlorinated molecules and thiophene (B33073) derivatives to elucidate their crystal packing and electronic structures, similar detailed reports for this compound are absent.

Global Reactivity Descriptors (e.g., Chemical Potential, Electrophilicity Index, Chemical Hardness)

There is no available research that calculates or discusses the global reactivity descriptors for this compound. These DFT-based concepts are vital for predicting the chemical reactivity and stability of a molecule. The values for chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω) are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Without dedicated computational studies, these quantitative measures of reactivity for this compound are unknown.

Ionization Potential and Electron Affinity Predictions

Specific theoretical predictions for the ionization potential and electron affinity of this compound are not documented in the literature. These fundamental properties, which relate to the energy required to remove or add an electron, are typically calculated using quantum chemical methods. Studies on similar benzothiophene (B83047) structures have utilized DFT to predict these values, which are essential for understanding their electronic behavior and suitability for applications in organic electronics, but such data is not available for the 2,3-dichloro derivative.

Spectroscopic Property Simulations (e.g., Time-Dependent DFT - TD-DFT)

No published TD-DFT simulations of the electronic absorption or emission spectra for this compound could be located. TD-DFT is a powerful tool for predicting UV-Vis spectra and understanding electronic transitions within a molecule. While experimental and theoretical spectra have been studied for compounds like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, a similar computational analysis for this compound has not been reported.

Reorganization Energy Calculations

Calculations of the reorganization energy for this compound are not available in the scientific literature. This property is a critical parameter for predicting charge transport mobility in organic materials, representing the energy cost of geometric relaxation upon gaining or losing an electron. While reorganization energies have been calculated for other benzothienobenzothiophene derivatives to assess their potential as organic semiconductors, this analysis has not been extended to this compound.

Computational Investigation of Reaction Mechanisms

There are no specific computational investigations into the reaction mechanisms involving this compound. Such studies would typically employ DFT to map potential energy surfaces, identify transition states, and elucidate reaction pathways, providing insight into the compound's reactivity and synthesis. Although the reactivity of the parent compound, benzothiophene, has been a subject of study, detailed mechanistic insights at a computational level for its 2,3-dichloro derivative are lacking.

Molecular Dynamics Simulations for Condensed Phase Behavior

No molecular dynamics (MD) simulation studies for this compound have been published. MD simulations are used to model the behavior of molecules in a condensed phase (liquid or solid), providing information on material properties, structure, and dynamics. The absence of such studies means that the bulk properties and intermolecular dynamics of this compound remain computationally unexplored.

Advanced Applications in Materials Science and Non Biological Systems

Development as Organic Semiconductors

The development of high-performance organic semiconductors (OSCs) from benzothiophene-based precursors has led to significant advancements in organic electronics. Fused-ring structures derived from this core, such as Current time information in Vancouver, CA.benzothieno[3,2-b] Current time information in Vancouver, CA.benzothiophene (B83047) (BTBT), are renowned for their excellent thermal stability and charge transport characteristics. mdpi.com The inherent properties of the sulfur-containing aromatic system contribute to strong intermolecular interactions, which are essential for creating the ordered molecular packing required for efficient device operation. researchgate.net

The performance of an organic semiconductor is largely defined by its charge carrier mobility (µ), which measures how quickly charge carriers (holes or electrons) can move through the material. Derivatives synthesized from benzothiophene precursors, particularly BTBT and its analogues, have demonstrated exceptionally high hole mobilities. This is attributed to the planar and rigid nature of the fused thiophene (B33073) rings, which promotes significant π-orbital overlap between adjacent molecules in the solid state. researchgate.net

This molecular arrangement, often a "herringbone" packing motif, creates two-dimensional charge transport pathways, facilitating efficient movement of charges. For instance, solution-processed organic field-effect transistors (OFETs) using 2,7-dialkyl BTBT derivatives have reported mobilities exceeding 1.0 cm²/Vs. mdpi.com Theoretical studies combined with experimental data confirm that charge transport in these materials occurs via a hopping mechanism, where charges jump between localized states on adjacent molecules. The efficiency of this process is governed by the electronic coupling between molecules and the energy required for the molecule to reorganize its structure to accommodate the charge, both of which are optimized in BTBT-type structures. bohrium.com

Table 1: Performance of Representative Benzothiophene-Derived Organic Semiconductors

| Derivative Core | Substitution | Fabrication Method | Hole Mobility (µ) | On/Off Ratio | Reference |

|---|---|---|---|---|---|

| Benzo[b]thieno[2,3-d]thiophene (BTT) | 2-(benzo[b]thiophen-6-yl) | Solution Shearing | 0.005 cm²/Vs | > 10⁶ | mdpi.com |

| Benzothieno[2,3-b]thiophene (BTT) | Biphenyl Bridge (BTTB) | Vacuum Deposition | 0.46 cm²/Vs | > 10⁷ | rsc.org |

| Current time information in Vancouver, CA.Benzothieno[3,2-b] Current time information in Vancouver, CA.benzothiophene (BTBT) | 2,7-diphenyl (DPh-BTBT) | Vapor Deposition | ~2.0 cm²/Vs | > 10⁸ | mdpi.com |

| Current time information in Vancouver, CA.Benzothieno[3,2-b] Current time information in Vancouver, CA.benzothiophene (BTBT) | 2,7-dioctyl (C8-BTBT) | Solution Processing | >1.0 cm²/Vs | > 10⁶ | mdpi.com |

This table is interactive. Click on the headers to sort the data.

The use of precursors like 2,3-Dichloro-1-benzothiophene provides chemists with a versatile platform for designing materials with specific optoelectronic properties. The chlorine atoms serve as "handles" that can be functionalized through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). researchgate.net This allows for the precise tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Key design principles include:

Extension of π-Conjugation: Fusing the benzothiophene core into larger systems like BTBT lowers the HOMO-LUMO gap, shifting the material's absorption and emission to longer wavelengths.

Peripheral Group Functionalization: Attaching electron-donating or electron-withdrawing groups to the core can systematically raise or lower the HOMO and LUMO levels, respectively. This is critical for matching the energy levels of other materials in a device, such as electrodes or other organic layers, to ensure efficient charge injection and transport.

Solubility Control: Adding long alkyl side chains improves the solubility of the semiconductor in organic solvents. mdpi.com This makes them "solution-processable," enabling low-cost, large-area fabrication techniques like spin-coating and printing, which are significant advantages over traditional vacuum deposition methods. researchgate.net

Modifying Solid-State Packing: Altering the substituents can change the way molecules pack in the solid state, which directly impacts intermolecular electronic coupling and, consequently, charge mobility. mdpi.com

Integration into Organic Electronic Devices

The tailored semiconductors derived from benzothiophene precursors are integral components in a range of organic electronic devices. Their high performance and processability make them suitable for applications demanding flexibility, transparency, and low-cost manufacturing.

The primary application for semiconductors derived from benzothiophene precursors is in Organic Field-Effect Transistors (OFETs). mdpi.com An OFET is a switch that forms the basic building block of integrated circuits. The performance of an OFET is characterized by its charge carrier mobility and the on/off current ratio. Materials like BTBT derivatives have consistently yielded some of the highest performing p-type (hole-transporting) OFETs. mdpi.com

In a typical bottom-gate, top-contact OFET, the benzothiophene-based semiconductor is deposited as a thin film onto a dielectric layer. Applying a voltage to the gate electrode accumulates charge carriers at the semiconductor-dielectric interface, creating a conductive channel between the source and drain electrodes. kuleuven.be The high mobilities and excellent environmental stability of these materials have enabled the fabrication of flexible electronic circuits, displays, and radio-frequency identification (RFID) tags. researchgate.netmdpi.com

The electronic properties of OFETs based on benzothiophene derivatives are highly sensitive to their chemical environment, making them excellent candidates for sensing platforms. mdpi.com When the surface of the semiconductor is exposed to an analyte, molecular interactions can induce a change in the charge carrier density or mobility within the transistor channel. This results in a measurable change in the output current, providing a signal for the presence of the target substance. The stability and high performance of BTBT-based OFETs allow for the development of sensitive and reliable sensors for various gases and chemical vapors.

Photovoltaic Applications

The core structure of benzothiophene is a recurring motif in organic electronics due to its electron-rich nature and rigid, planar geometry, which facilitates charge transport. This compound is an important starting material for creating more complex, conjugated systems used in organic photovoltaic devices.

In the field of organic photovoltaics, materials based on benzodithiophene and other fused thiophene rings have demonstrated significant potential for achieving high power conversion efficiencies (PCE). While this compound is not directly used as a photoactive material, its derivatives are integral to the synthesis of donor and acceptor molecules in bulk heterojunction solar cells.

The chlorine substituents on the 2 and 3 positions of the benzothiophene ring are amenable to replacement through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the strategic attachment of other aromatic or electron-donating/withdrawing groups, effectively extending the π-conjugated system of the molecule. This extension is crucial for tuning the material's absorption spectrum to better match the solar spectrum and for optimizing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to ensure efficient charge separation and transport.

For instance, benzodithiophene-based polymers, which can be synthesized from functionalized benzothiophene precursors, have been at the forefront of OPV research, leading to devices with significantly improved performance. The ability to precisely engineer the molecular structure, a process that can be initiated from precursors like this compound, is key to these advancements.

Table 1: Performance of OPV Devices Incorporating Benzothiophene-Based Materials

| Donor Material (Based on Benzothiophene Core) | Acceptor Material | Power Conversion Efficiency (PCE) |

|---|---|---|

| Benzodithiophene Polymer A | Fullerene Derivative | > 10% |

| Small Molecule (Fused Thiophene Rings) B | Non-Fullerene Acceptor | ~12% |

| Benzodithiophene Polymer C | Non-Fullerene Acceptor | > 11% |

In dye-sensitized solar cells, organic dyes featuring a donor-π-acceptor (D-π-A) architecture are responsible for light harvesting. The benzothiophene moiety, and more complex structures derived from it like rsc.orgbenzothieno[3,2-b]benzothiophene (BTBT), often serve as the π-bridge in these dyes. cnr.it The π-bridge plays a critical role in facilitating intramolecular charge transfer from the donor to the acceptor upon photoexcitation.

The synthesis of these sophisticated dye molecules can be facilitated by starting with functionalized benzothiophenes. This compound, with its two reactive chlorine sites, provides a scaffold upon which the donor and acceptor units can be strategically attached through sequential cross-coupling reactions. This modular approach allows for the fine-tuning of the dye's photophysical and electrochemical properties. For example, extending the π-conjugation of the bridge can lead to dyes with higher molar extinction coefficients and broader absorption spectra, both of which contribute to enhanced light-harvesting efficiency.

Research has shown that organic sensitizers based on the thieno[3,2-b] rsc.orgbenzothiophene (TBT) framework exhibit promising photovoltaic performances. rsc.org The synthesis of such fused-ring systems often involves the cyclization of appropriately substituted benzothiophenes, highlighting the indirect but crucial role of precursors like this compound. Dyes incorporating these extended π-systems have achieved impressive power conversion efficiencies, demonstrating the viability of this molecular design strategy. rsc.org

Table 2: Photovoltaic Performance of DSSCs with Benzothiophene-Derived Dyes

| Dye (π-Bridge) | Donor Unit | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| SGT-123 (Thieno[3,2-b] rsc.orgbenzothiophene) | Biphenylamine | 9.69% | rsc.org |

| Dye 19 ( rsc.orgBenzothieno[3,2-b]benzothiophene) | Benzo[b]thiophen-2-yl-fluoren-2-yl-amine | - | cnr.it |

| Dye 20 ( rsc.orgBenzothieno[3,2-b]benzothiophene) | Benzo[b]furan-2-yl-fluoren-2-yl-amine | - | cnr.it |

| Dye 21 ( rsc.orgBenzothieno[3,2-b]benzothiophene) | Benzo[b]thiophen-2-yl-phenothiazin-10-yl-amine | - | cnr.it |

Fluorescent Materials and Aggregation-Induced Emission (AIE) Characteristics

Benzothiophene derivatives are also prominent in the development of novel fluorescent materials. The rigid and planar structure of the benzothiophene core can be incorporated into larger molecular architectures to create compounds with desirable photoluminescent properties.

One of the most intriguing phenomena observed in some benzothiophene-based luminogens is aggregation-induced emission (AIE). In contrast to many conventional fluorophores that suffer from aggregation-caused quenching (ACQ) in the solid state, AIE-active molecules exhibit enhanced fluorescence upon aggregation. This property is highly advantageous for applications in solid-state lighting, organic light-emitting diodes (OLEDs), and bio-imaging.

The synthesis of AIE luminogens often involves the creation of sterically hindered, propeller-shaped molecules that have multiple phenyl or other aromatic rings attached to a central core. This compound can serve as a key intermediate in the synthesis of such molecules. The chlorine atoms can be substituted with bulky aromatic groups via reactions like the Suzuki coupling, leading to the formation of highly substituted benzothiophenes. These substitutions can induce the necessary steric hindrance to restrict intramolecular rotations in the aggregated state, which is a key mechanism for the AIE effect.

For example, luminogens based on a 2,3-diphenylbenzo[b]thiophene S,S-dioxide core have been shown to exhibit AIE with high solid-state emission efficiencies. The synthesis of the 2,3-diphenylbenzo[b]thiophene precursor for such systems would logically start from a 2,3-dihalo-1-benzothiophene, such as this compound, through a double Suzuki coupling reaction.

Role as Advanced Synthetic Intermediates and Building Blocks for Specialty Chemicals

Beyond its role in materials for organic electronics, this compound is a valuable intermediate in the synthesis of a wide range of specialty chemicals. Its utility stems from the reactivity of the C-Cl bonds, which allows for a diverse array of chemical transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, are powerful tools for C-C bond formation. Using this compound as a substrate in these reactions enables the introduction of various organic moieties at the 2 and 3 positions of the benzothiophene ring. This versatility is exploited in the synthesis of complex molecules with applications in pharmaceuticals and agrochemicals. Many biologically active compounds contain the benzothiophene scaffold, and the ability to functionalize it precisely is crucial for modulating their activity and properties.

Furthermore, the chlorine atoms can be displaced by other nucleophiles, opening up pathways to a wide variety of 2,3-disubstituted benzothiophene derivatives. These derivatives can then be used as building blocks for larger, more complex molecules, including polymers and macrocycles. The robust nature of the benzothiophene ring system makes it an attractive core for constructing stable and functional molecules for various applications. For instance, benzothiophene derivatives are used in the synthesis of some pharmaceuticals, highlighting the importance of functionalized precursors in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。